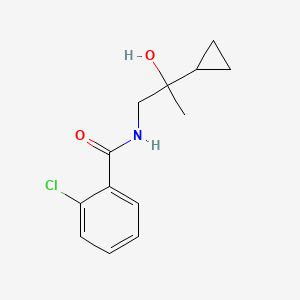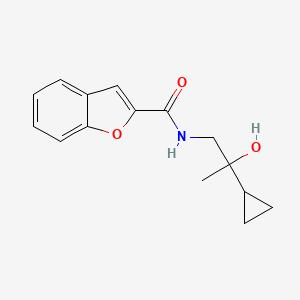![molecular formula C21H26N2O4 B6488517 3-methoxy-N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]benzamide CAS No. 941965-00-0](/img/structure/B6488517.png)
3-methoxy-N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-methoxy-N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]benzamide, also known as MMPE, is an important compound in the field of scientific research. It is a synthetic molecule that has a wide range of applications in the laboratory, including as a substrate for biochemical and physiological studies. MMPE is also used in drug discovery and development as a potential drug candidate.
Mécanisme D'action
3-methoxy-N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]benzamide binds to a variety of proteins, including enzymes and receptors. It specifically binds to the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine. By binding to this enzyme, this compound inhibits its activity, leading to an accumulation of acetylcholine in the brain. This can lead to an increase in neuronal activity, which can have a variety of effects on the body, depending on the location of the activity.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been found to increase the activity of certain neurotransmitters, including serotonin, dopamine, and acetylcholine. It has also been found to increase the activity of certain enzymes, such as acetylcholinesterase. Additionally, this compound has been found to have anti-inflammatory and anti-oxidative effects, and has been shown to inhibit the growth of certain cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
3-methoxy-N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]benzamide has several advantages for use in laboratory experiments. It is a relatively stable compound, and is easily synthesized in the laboratory. Additionally, it is non-toxic and non-irritating, making it safe to use in laboratory experiments. However, there are some limitations to using this compound in laboratory experiments. It is not soluble in water, making it difficult to use in aqueous solutions. Additionally, it is not very stable in the presence of light and oxygen, and can degrade over time.
Orientations Futures
There are several potential future directions for 3-methoxy-N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]benzamide research. It could be used to study the effects of drugs on various cellular processes, such as cell proliferation, apoptosis, and gene expression. Additionally, it could be used to study the effects of drugs on the nervous system, and to develop new drugs for the treatment of neurological disorders. Additionally, it could be used to study the effects of drugs on cancer cells, and to develop new drugs for the treatment of cancer. Finally, it could be used to study the effects of drugs on the immune system, and to develop new drugs for the treatment of autoimmune diseases.
Méthodes De Synthèse
3-methoxy-N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]benzamide can be synthesized by a two-step process. The first step involves the condensation of 4-methoxyphenol and morpholine in the presence of p-toluenesulfonic acid, which yields the intermediate 2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethanol. The second step involves the reaction of the intermediate with 3-methoxybenzoyl chloride in the presence of a base, such as sodium hydroxide or potassium carbonate, to yield the desired product.
Applications De Recherche Scientifique
3-methoxy-N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]benzamide is widely used in scientific research. It is a substrate for biochemical and physiological studies, and is also used in drug discovery and development as a potential drug candidate. It has been used in studies of enzyme kinetics, protein-ligand interactions, and drug metabolism. Additionally, this compound has been used to study the effects of drugs on various cellular processes, such as cell proliferation, apoptosis, and gene expression.
Propriétés
IUPAC Name |
3-methoxy-N-[2-(4-methoxyphenyl)-2-morpholin-4-ylethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O4/c1-25-18-8-6-16(7-9-18)20(23-10-12-27-13-11-23)15-22-21(24)17-4-3-5-19(14-17)26-2/h3-9,14,20H,10-13,15H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYTKIMIQNKXJFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(CNC(=O)C2=CC(=CC=C2)OC)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[2-hydroxy-2-(thiophen-3-yl)ethyl]-N'-[(thiophen-2-yl)methyl]ethanediamide](/img/structure/B6488434.png)
![N-[2-hydroxy-2-(thiophen-3-yl)ethyl]-N'-[3-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B6488436.png)


![1-{4-[3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}pentan-1-one](/img/structure/B6488463.png)


![2-(2-methylphenoxy)-1-{4-[3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}ethan-1-one](/img/structure/B6488474.png)
![2-{[1,1'-biphenyl]-4-yl}-1-{4-[3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}ethan-1-one](/img/structure/B6488477.png)
![1-{4-[3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}propan-1-one](/img/structure/B6488483.png)

![N-[2-(3-methoxyphenyl)-2-(morpholin-4-yl)ethyl]-2-(naphthalen-2-yloxy)acetamide](/img/structure/B6488508.png)
![N-[2-(3-methoxyphenyl)-2-(morpholin-4-yl)ethyl]-3-methylbenzamide](/img/structure/B6488513.png)
![N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]-2-(3-methylphenyl)acetamide](/img/structure/B6488520.png)
